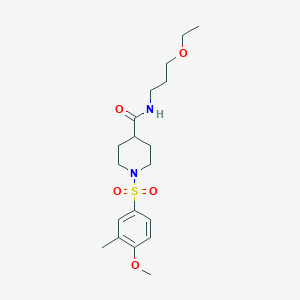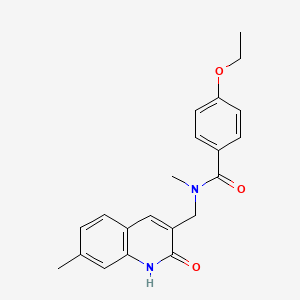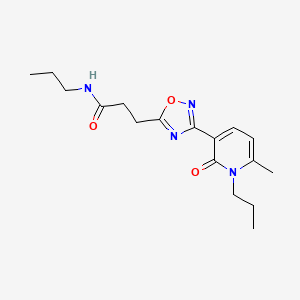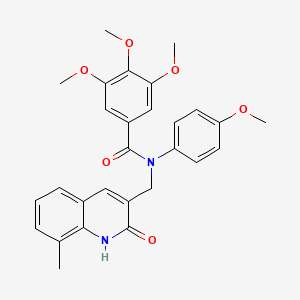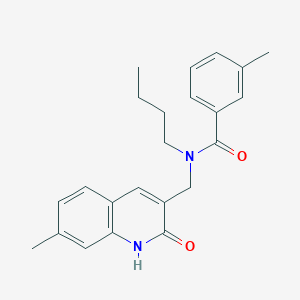
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been developed as a potential anticancer drug. It acts by inhibiting the activity of a protein called Bloom helicase, which is involved in DNA repair and replication.
Mecanismo De Acción
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide acts by inhibiting the activity of Bloom helicase, a protein that is overexpressed in many types of cancer. Bloom helicase is involved in DNA repair and replication, and its inhibition leads to DNA damage and cell death. This compound has been shown to bind to the ATP-binding site of Bloom helicase, thereby blocking its activity. This results in the accumulation of DNA damage and the activation of cell death pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It also inhibits the activity of other DNA helicases, such as RECQ1 and WRN, which are involved in DNA repair and replication. This compound has been shown to have minimal toxicity in normal cells, indicating its selectivity for cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments, including its well-established synthesis method, its potent anticancer activity, and its selectivity for cancer cells. However, there are also some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on DNA repair and replication pathways.
Direcciones Futuras
There are several future directions for research on N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of Bloom helicase, which could have even greater anticancer activity. Another direction is the investigation of the effects of this compound on other DNA repair and replication pathways, and its potential synergy with other anticancer agents. Finally, the development of new methods for the delivery of this compound in vivo could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves several chemical reactions, starting from commercially available starting materials. The key steps include the formation of a quinoline ring, the attachment of a benzamide group, and the introduction of a butyl chain. The final product is obtained as a white solid, which is purified by column chromatography. The synthesis of this compound has been reported in several scientific publications, and the procedure is well-established.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent anticancer activity against a variety of tumor types, including breast, ovarian, lung, and colon cancers. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-butyl-3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-11-25(23(27)19-8-6-7-16(2)12-19)15-20-14-18-10-9-17(3)13-21(18)24-22(20)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDFJZKUIZIFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

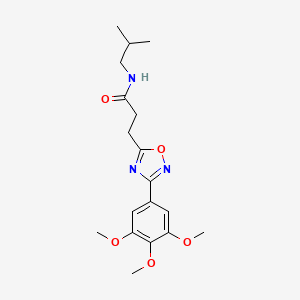

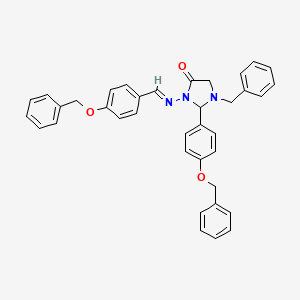

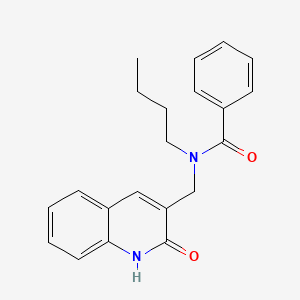

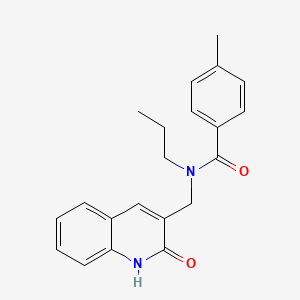
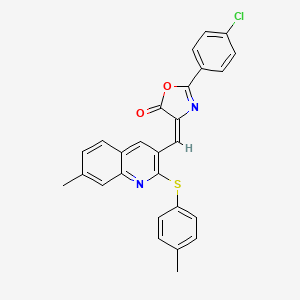
![2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698203.png)
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
